4-[5-(Aminomethyl)pyridin-3-yl]phenol
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Overview
Description
4-[5-(Aminomethyl)pyridin-3-yl]phenol is an organic compound that belongs to the class of phenolic compounds It features a phenol group attached to a pyridine ring, which is further substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Aminomethyl)pyridin-3-yl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-cyanopyridine.
Catalytic Hydrogenation: 3-cyanopyridine undergoes catalytic hydrogenation in the presence of a Raney nickel catalyst to yield 3-aminomethylpyridine.
Phenol Substitution: The aminomethylpyridine is then reacted with a phenol derivative under suitable conditions to introduce the phenol group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Aminomethyl)pyridin-3-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The aminomethyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-[5-(Aminomethyl)pyridin-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Aminomethyl)pyridin-3-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: A related compound with similar structural features but lacking the phenol group.
Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, which share some structural similarities with 4-[5-(Aminomethyl)pyridin-3-yl]phenol.
Uniqueness
This compound is unique due to the presence of both a phenol group and an aminomethyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-(aminomethyl)pyridin-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-6-9-5-11(8-14-7-9)10-1-3-12(15)4-2-10/h1-5,7-8,15H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKYFPBOXKBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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